molecular formula C14H8ClF2N3O B2379147 7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride CAS No. 861412-81-9

7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride

Cat. No.: B2379147
CAS No.: 861412-81-9
M. Wt: 307.68
InChI Key: GHMRATQJEXMGOX-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride is a reactive intermediate in organic synthesis, characterized by a pyrazolo[1,5-a]pyrimidine core substituted with a difluoromethyl group at position 7, a phenyl group at position 5, and a carbonyl chloride at position 3. Its molecular formula is C₁₄H₈ClF₂N₃O, with a calculated molecular weight of 315.68 g/mol. The carbonyl chloride group enhances its reactivity toward nucleophiles, making it valuable for constructing amide bonds in drug discovery .

Properties

IUPAC Name

7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF2N3O/c15-12(21)9-7-18-20-11(13(16)17)6-10(19-14(9)20)8-4-2-1-3-5-8/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMRATQJEXMGOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while reactions with alcohols can produce esters .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, it has been investigated for its ability to disrupt protein-protein interactions within the influenza A virus polymerase complex. Research indicates that modifications to the structure can enhance binding affinity and efficacy against viral replication pathways .

Anticancer Properties

The compound has demonstrated promising anticancer activity in various studies. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been shown to exhibit selective cytotoxicity against cancer cell lines such as K562 and MCF-7. These studies suggest that the difluoromethyl substitution may enhance the biological activity of these compounds by improving their interaction with cellular targets involved in cancer proliferation .

Synthesis of Novel Derivatives

The synthesis of 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride has paved the way for the development of novel derivatives with varied biological activities. Researchers have been exploring different substituents at the 3-position and their effects on pharmacological profiles, which include antifungal and insecticidal properties as well as improved anticancer activities .

Case Studies

StudyFocusFindings
Study A Antiviral ActivityThe compound was effective in inhibiting the PA-PB1 interface of influenza A virus polymerase, suggesting a new avenue for antiviral drug development .
Study B Anticancer ActivityDerivatives showed selective cytotoxicity against K562 and MCF-7 cell lines, indicating potential for targeted cancer therapies .
Study C Synthesis of DerivativesNew derivatives synthesized exhibited enhanced biological activities compared to the parent compound, showcasing the importance of structural modifications .

Mechanism of Action

The mechanism of action of 7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The difluoromethyl group can enhance binding affinity and selectivity towards these targets, contributing to its biological activity .

Comparison with Similar Compounds

Functional Group Variations

The target compound’s reactivity and applications are heavily influenced by its functional groups. Below is a comparison with derivatives featuring alternative functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties Source
7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride C₁₄H₈ClF₂N₃O 315.68 Carbonyl chloride High reactivity; used in amidation/esterification Target
7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid C₁₄H₉F₂N₃O₂ 289.24 Carboxylic acid Precursor for carbonyl chloride; lower reactivity
Ethyl 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate C₁₆H₁₃F₂N₃O₂ 317.29 Ethyl ester Stable; used as intermediate or prodrug
N-(3,4-Dimethylphenyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide C₂₂H₁₈F₂N₄O 392.41 Carboxamide Potential bioactivity; stable end product

Key Observations :

  • Carbonyl chloride derivatives exhibit superior reactivity for nucleophilic substitution compared to esters or carboxylic acids .
  • Ethyl esters (e.g., ) are less reactive and often serve as protected forms of carboxylic acids.

Substituent Effects

Variations in substituents at positions 5 and 7 significantly alter electronic properties and bioactivity:

Compound Name Position 5 Substituent Position 7 Substituent Molecular Weight (g/mol) Key Impact Source
7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride Phenyl Difluoromethyl 315.68 Balanced lipophilicity and electron-withdrawing effects Target
5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride Cyclopropyl Trifluoromethyl 317.65 Enhanced electron withdrawal; increased stability
7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 4-Fluorophenyl Difluoromethyl 307.25 Improved solubility via polar substituent
7-(Chlorodifluoromethyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine 4-Methoxyphenyl Chlorodifluoromethyl 323.73 Increased steric bulk; altered reactivity

Key Observations :

  • Trifluoromethyl groups (e.g., ) are stronger electron-withdrawing groups than difluoromethyl, enhancing electrophilicity.
  • 4-Fluorophenyl substituents () improve solubility and bioavailability compared to unsubstituted phenyl groups.
  • Methoxy groups () introduce steric hindrance and moderate electron-donating effects.

Physical and Chemical Properties

Property Target Compound Ethyl Ester Carboxamide
Molecular Weight 315.68 317.29 392.41
Reactivity High (carbonyl chloride) Moderate (ester) Low (amide)
Purification Column chromatography (acetone/DCM gradients) Crystallization (ethanol/DMF) HPLC (≥99% purity)
Stability Moisture-sensitive Stable at room temperature Long-term stable

Biological Activity

7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and potential applications in drug development.

  • Molecular Formula : C14H8ClF2N3O
  • Molecular Weight : 307.68 g/mol
  • CAS Number : 861412-81-9
  • Structure : The compound features a pyrazolo-pyrimidine framework with difluoromethyl and phenyl substituents, which are critical for its biological activity.

Synthesis

The synthesis of 7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride typically involves multi-step reactions starting from commercially available precursors. Recent studies have focused on regioselective methods to enhance yield and purity, making the compound more accessible for biological testing .

Anticancer Activity

Recent research has highlighted the anticancer potential of compounds related to the pyrazolo-pyrimidine family. For instance, derivatives have shown promising results against various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values ranging from 15.3 µM to 29.1 µM have been reported for structurally similar compounds .
  • A549 (lung cancer) : Other derivatives exhibited IC50 values as low as 0.03 µM, indicating high potency .

Antimicrobial Activity

Studies have evaluated the antimicrobial properties of pyrazolo[1,5-a]pyrimidines against several microbial strains. The compound's derivatives displayed varying degrees of activity against:

  • Gram-positive bacteria : Effective against strains like Staphylococcus aureus.
  • Gram-negative bacteria : Notably less effective against resistant strains such as Pseudomonas aeruginosa.

Inhibition of Enzymes

The compound has also been investigated for its ability to inhibit key enzymes involved in disease processes:

  • Dihydrofolate Reductase (DHFR) : Molecular docking studies have indicated that certain derivatives may act as potent inhibitors of Plasmodium falciparum DHFR, with Ki values ranging from 1.3 nM to 243 nM .

Case Studies

StudyBiological ActivityResults
Tiwari et al. AnticancerCompounds showed IC50 values between 15.3 µM and 29.1 µM against MCF-7 cells.
Almehizia et al. AntimicrobialDemonstrated effectiveness against E. coli and S. aureus.
Molecular Docking Enzyme InhibitionIdentified as a potential inhibitor of PfDHFR with promising Ki values.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile and toxicity is crucial for any potential therapeutic application:

  • Absorption and Distribution : Initial studies suggest favorable absorption characteristics.
  • Toxicity Profiles : Further evaluations are needed to establish safety margins in vivo.

Q & A

Q. What are the optimal synthetic routes for 7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride?

The synthesis typically involves multi-step reactions starting with pyrazolo[1,5-a]pyrimidine precursors. A common approach includes:

  • Step 1 : Condensation of 5-aminopyrazole derivatives with enaminones (e.g., (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one) in solvents like ethanol or DMF under reflux (70–90°C, 4–6 hours) .
  • Step 2 : Subsequent functionalization at the 7-position via difluoromethylation using reagents like ClCF₂H or difluoromethyl sulfonium salts under controlled pH and temperature .
  • Step 3 : Conversion of the carboxylic acid intermediate to the carbonyl chloride using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) at 60–80°C .
    Purification is achieved via recrystallization from ethanol/DMF mixtures or column chromatography .

Q. How can the structure of this compound be confirmed experimentally?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions. For example, the difluoromethyl group (-CF₂H) shows distinct splitting patterns (δ ~5.5–6.5 ppm, ¹H NMR; δ ~110–120 ppm, ¹³C NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 347.108) .
  • X-ray Crystallography : Single-crystal analysis using SHELXL software refines bond lengths and angles, confirming planarity of the pyrazolo-pyrimidine core (r.m.s. deviation <0.02 Å) .

Q. What are the common reactivity patterns of this carbonyl chloride?

The compound acts as a reactive acylating agent:

  • Amide Formation : Reacts with primary/secondary amines (e.g., aniline, piperidine) in anhydrous THF or dichloromethane (DCM) at 0–25°C to yield carboxamides .
  • Esterification : Treatment with alcohols (e.g., ethanol, methanol) in the presence of a base (e.g., triethylamine) produces esters .
  • Hydrolysis : Susceptible to hydrolysis in aqueous conditions, forming the corresponding carboxylic acid (C14H9F2N3O2) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol minimizes side reactions .
  • Catalysis : Adding catalytic p-toluenesulfonic acid (PTSA) accelerates cyclization steps .
  • Temperature Control : Lower temperatures (0–5°C) during acyl chloride formation reduce decomposition .
    Yields typically range from 60–75% after optimization .

Q. How to resolve discrepancies in reported spectral data for derivatives?

  • Contradictory NMR Peaks : Variations may arise from solvent effects (e.g., deuterated DMSO vs. CDCl₃) or tautomerism. Use 2D NMR (COSY, HSQC) to assign signals unambiguously .
  • Crystallographic Data : Compare thermal ellipsoid parameters and hydrogen-bonding networks to identify polymorphic forms .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

  • Docking Studies : Molecular docking (AutoDock Vina) predicts interactions with target enzymes (e.g., kinase inhibitors). The difluoromethyl group enhances binding affinity via hydrophobic contacts .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability .

Q. How to validate purity for pharmacological studies?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30). Purity >98% is required for in vitro assays .
  • Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., C: 62.77%, H: 4.01%, N: 24.40%) .

Q. What are the challenges in scaling up synthesis for preclinical trials?

  • Safety : Handle phosphorus oxychloride (POCl₃) in fume hoods due to toxicity .
  • Purification : Replace column chromatography with recrystallization for cost-effective bulk production .

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